molecular formula C14H29N7 B114247 2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine CAS No. 143380-65-8

2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine

Cat. No. B114247
CAS RN: 143380-65-8
M. Wt: 295.43 g/mol
InChI Key: WFKLGFFAEDOJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine, commonly known as AET, is a triazine derivative that has been widely used in scientific research. It has shown promising results in various fields of research, including biology, chemistry, and medicine. In

Mechanism of Action

The mechanism of action of AET is not fully understood. However, it is believed that AET acts by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. AET has also been shown to bind to proteins and nucleic acids, which may explain its use as a fluorescent probe and cross-linking agent.
Biochemical and Physiological Effects:
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. AET has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, AET has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

AET has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. AET is also stable under a wide range of conditions, making it suitable for use in various assays. However, AET has some limitations. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, AET has been shown to have some nonspecific binding, which may affect the accuracy of some assays.

Future Directions

There are several future directions for the use of AET in scientific research. One area of interest is the development of AET derivatives with improved specificity and potency. Additionally, AET could be used in the development of new antiviral, antibacterial, and antifungal agents. AET could also be used to study protein-protein interactions in more detail. Finally, AET could be used in the development of new diagnostic tools for the detection of viruses, bacteria, and fungi.
Conclusion:
In conclusion, AET is a triazine derivative that has shown promising results in various fields of scientific research. It has been used as an antiviral, antibacterial, and antifungal agent, as well as a fluorescent probe and cross-linking agent. AET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AET in scientific research, including the development of new derivatives and the study of protein-protein interactions.

Synthesis Methods

The synthesis of AET involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-amino-6-hexanol and 4-ethylamino-1,3,5-triazine in the presence of isopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained in a yield of 60-70%. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

AET has been extensively used in scientific research due to its unique properties. It has been shown to exhibit antiviral, antibacterial, and antifungal activities. AET has also been used as a fluorescent probe to study the binding of proteins and nucleic acids. Additionally, AET has been used as a cross-linking agent to study protein-protein interactions.

properties

CAS RN

143380-65-8

Molecular Formula

C14H29N7

Molecular Weight

295.43 g/mol

IUPAC Name

4-N-(6-aminohexyl)-6-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C14H29N7/c1-4-16-12-19-13(17-10-8-6-5-7-9-15)21-14(20-12)18-11(2)3/h11H,4-10,15H2,1-3H3,(H3,16,17,18,19,20,21)

InChI Key

WFKLGFFAEDOJFS-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN

Canonical SMILES

CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN

synonyms

2-aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine
AHA-EIT

Origin of Product

United States

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